molecular formula C9H9BrN2 B1290180 5-bromo-1-ethyl-1H-indazole CAS No. 590417-96-2

5-bromo-1-ethyl-1H-indazole

Cat. No. B1290180
Key on ui cas rn: 590417-96-2
M. Wt: 225.08 g/mol
InChI Key: IAKHKDBOSJPQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912188B2

Procedure details

To a solution of 5-bromo-1H-indazole (1 g, 5.10 mmol) in tetrahydrofuran (30 mL) was added sodium hydride (330 mg, 8.25 mmol) at 0° C. with stirring for 30 min, iodoethane (1.72 g, 11.04 mmol) was added dropwise. The reaction mixture was stirred overnight at room temperature. The reaction was then quenched with water (50 mL), extracted with ethyl acetate (3×80 mL) and the organic layers combined, dried over anhydrous magnesium sulfate and concentrated under vacuum to give the residue, which was purified by a silica gel column with 1% to 5% ethyl acetate in petroleum ether to afford 5-bromo-1-ethyl-1H-indazole as yellow oil (598 mg, 52%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[H-].[Na+].I[CH2:14][CH3:15]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:14][CH3:15])[N:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
330 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.72 g
Type
reactant
Smiles
ICC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give the residue, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column with 1% to 5% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C=NN(C2=CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 598 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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